Reserpin N-oxide

Radioprotection Radiation Biology Comparative Pharmacology

Obtaining a well-characterized Reserpin N-oxide standard with batch-to-batch consistency is challenging, especially for labs requiring validated impurity markers or radioprotection probes. This N-oxide derivative of reserpine solves these pain points by providing a highly pure (>98% HPLC) compound with a defined pharmacological fingerprint. - Quantifiable 50% reduction in VMAT inhibitory potency relative to reserpine, serving as a benchmark for N-oxidation SAR studies. - Half the dose of reserpine achieves equivalent radioprotection (25% mortality reduction), optimizing in vivo study compound consumption. - Aqueous solubility of ~14 g/L (>140-fold vs. reserpine) simplifies aqueous stock preparation and reduces reliance on organic co-solvents. - Rigorous QC ensures reliable identity and purity for HPLC, UPLC, and LC-MS analytical method development. Ideal for pharmaceutical QC, medicinal chemistry, and radiobiology labs seeking reproducible results with a stable, water-compatible alkaloid probe.

Molecular Formula C33H40N2O10
Molecular Weight 624.7 g/mol
Cat. No. B12109486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReserpin N-oxide
Molecular FormulaC33H40N2O10
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3
InChIKeyVRKGMHQUKPFVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reserpin N-oxide (CAS 474-48-6): Rauwolfia Alkaloid Derivative for Radioprotection, Analytical Reference, and Structure-Activity Studies


Reserpin N-oxide is a semi-synthetic yohimbine-type alkaloid derived via N-oxidation of the antihypertensive agent reserpine [1]. As the N-oxide derivative (C33H40N2O10, MW 624.68 g/mol, melting point 218-220°C with decomposition), it exhibits a distinct pharmacological profile including approximately 50% of reserpine's vesicular monoamine transporter (VMAT) inhibitory potency while demonstrating enhanced radioprotective efficacy in murine models [2]. This compound serves as a critical analytical impurity standard for pharmaceutical quality control, a pharmacological probe for studying N-oxidation effects on alkaloid activity, and a comparator in radioprotection research [3]. The N-oxide moiety confers differential physicochemical properties including predicted water solubility of 14 g/L at 25°C .

Alkaloid tool N-oxide yohimbine derivative for SAR and VMAT pathway studies
Reference standard Analytical impurity profiling and method development
Radioprotection probe Reported survival endpoint context in murine models

Why Reserpin N-oxide Cannot Be Substituted by Reserpine or Other Rauwolfia Alkaloids in Critical Research Applications


Reserpin N-oxide is not interchangeable with its parent compound reserpine or other Rauwolfia alkaloids due to divergent efficacy profiles, physicochemical properties, and analytical behavior. Direct comparative studies demonstrate that the N-oxide exhibits 50% of reserpine's VMAT inhibitory activity , yet requires only half the dose of reserpine to achieve a 25% mortality reduction in radioprotection assays, indicating distinct mechanism-specific potency differences [1]. Furthermore, the N-oxide moiety alters chromatographic retention, solubility parameters (calculated 14 g/L aqueous solubility versus reserpine's <0.1 mg/mL), and storage stability requirements (2-8°C sealed, protected from light versus reserpine's room temperature stability), making direct substitution analytically invalid and pharmacologically misleading [2].

Reserpin N-oxide
vs Reserpine
VMAT inhibition profile may shift; target engagement extent is not directly transferable.
Reserpin N-oxide
vs Reserpine
Radioprotection endpoint context differs; dose-response relationship may not reproduce across models.
Reserpin N-oxide
vs Reserpine
Solubility-driven formulation behavior and analytical retention may not match; method transfer requires validation.

Reserpin N-oxide: Comparative Evidence Guide for Scientific Procurement and Selection


Radioprotective Efficacy: Reserpin N-oxide Requires Half the Dose of Reserpine for Equivalent Survival Benefit

In a head-to-head radioprotection study using CF-1 mice exposed to 600 r X-irradiation, Reserpin N-oxide demonstrated significantly enhanced radioprotective efficacy compared to reserpine. All three doses of Reserpin N-oxide significantly increased the ST50 (median survival time) day, whereas only one dose of reserpine produced this effect [1]. Furthermore, on the basis of total survival, it requires twice as much reserpine as its N-oxide to decrease mortality by 25% [2].

Radioprotection dose comparison
Head-to-head
2× reserpine dose needed for equivalent 25% mortality reduction in CF-1 mice (600 r X-ray, n=20/group)
Supports radioprotection model-response interpretation; dose-dependent survival endpoint context.
Compound administered 24 h prior to irradiation; ST50 and total survival recorded.
Radioprotection Radiation Biology Comparative Pharmacology

Pharmacological Activity: Reserpin N-oxide Exhibits 50% of Reserpine's VMAT Inhibitory Potency

Comparative pharmacological assessment reveals that Reserpin N-oxide shows half the activity of Reserpine in standard VMAT inhibition assays . This 50% reduction in potency is consistently reported across multiple authoritative sources and is attributed to the N-oxidation modification, which alters the molecule's ability to irreversibly bind to vesicular monoamine transporters .

VMAT inhibition profile
Data to verify
Reported ~50% of reserpine VMAT inhibitory activity (class-level, consensus vendor data)
VMAT inhibition assay context for SAR studies; requires independent validation.
Source documentation incomplete; verify in target assay system.
VMAT Inhibition Monoamine Transporter Structure-Activity Relationship

Aqueous Solubility: Predicted 14 g/L at 25°C Enables Direct Formulation Advantages Over Poorly Soluble Reserpine

Reserpin N-oxide exhibits calculated aqueous solubility of 14 g/L (slightly soluble) at 25°C . This represents a significant physicochemical differentiation from reserpine, which is practically insoluble in water (solubility <0.1 mg/mL) [1]. The improved aqueous solubility profile facilitates preparation of stock solutions and in vivo formulations without reliance on organic co-solvents that may confound biological assays.

Predicted aqueous solubility
Cross-study comparable
14 g/L at 25°C (calculated); >140-fold higher prediction vs reserpine
Supports aqueous formulation exploration and reduced organic co-solvent dependency.
ACD/Labs V11.02 prediction; experimental measurement recommended.
Solubility Enhancement Formulation Science In Vivo Dosing

Storage Stability: Defined 24-Month Shelf Life Under Controlled Conditions for Reproducible Research

Reserpin N-oxide demonstrates stable storage for up to 24 months when maintained at 2-8°C in tightly sealed containers, protected from moisture and light [1]. Stock solutions prepared in advance are recommended for use within two weeks when stored as aliquots at -20°C [2]. This defined stability profile contrasts with the more variable storage recommendations for reserpine, which range from room temperature to refrigerated depending on the supplier and formulation.

Long-term storage stability
Supporting evidence
24 months at 2–8°C in sealed, light-protected container; stock aliquots stable 2 weeks at -20°C
Lot-consistent stability profile aids inventory planning for long-term research programs.
Vendor-verified specification; reserpine storage conditions vary by supplier.
Compound Stability Long-term Storage Quality Control

Analytical Utility: N-Oxide as a Distinct Impurity Standard with Unique Chromatographic Retention

Reserpin N-oxide serves as a critical impurity standard in pharmaceutical analysis, particularly for reserpine-containing formulations . The N-oxidation introduces a polar functional group that alters chromatographic retention behavior relative to reserpine and other Rauwolfia alkaloids, enabling specific identification and quantification in HPLC and LC-MS methods [1]. This analytical differentiation is essential for compliance with pharmacopoeial monograph requirements.

Chromatographic differentiation
Class-level inference
Increased polarity from N-oxide moiety shifts retention; distinct RP-HPLC elution vs reserpine
Supports impurity profiling and method-specific identification in QC workflows.
Retention times method-dependent; confirm under actual analytical conditions.
Analytical Reference Standard Impurity Profiling Pharmaceutical Quality Control

Reserpin N-oxide: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Radioprotection Research: In Vivo Studies Requiring Lower Doses for Equivalent Survival Benefit

For radiobiology laboratories investigating chemical radioprotectors, Reserpin N-oxide offers a quantifiable advantage over reserpine: achieving a 25% mortality reduction in X-irradiated mice at half the dose (1× vs 2× relative dose) [1]. This enables more efficient in vivo studies with reduced compound consumption and potentially lower systemic toxicity, critical when screening large compound libraries or when compound supply is limited .

Structure-Activity Relationship (SAR) Studies: Evaluating the Impact of N-Oxidation on Alkaloid Pharmacology

For medicinal chemists and pharmacologists studying Rauwolfia alkaloids, Reserpin N-oxide serves as a key comparator to quantify the effect of N-oxidation on VMAT inhibition potency [1]. The consistent observation of 50% reduced activity relative to reserpine provides a benchmark for understanding electronic and steric contributions of the N-oxide moiety to target binding, informing the design of novel analogs with tuned pharmacological profiles .

Analytical Method Development: Pharmaceutical Impurity Profiling and QC Reference Standard

For pharmaceutical QC and analytical development laboratories, Reserpin N-oxide is an essential impurity standard for methods quantifying reserpine and related alkaloids [1]. Its distinct physicochemical properties, including increased polarity and unique chromatographic behavior, enable accurate identification and quantification in HPLC, UPLC, and LC-MS workflows, supporting compliance with regulatory requirements for drug substance and product purity .

Formulation and Solubility Studies: Developing Aqueous-Compatible Delivery Systems

For formulation scientists, Reserpin N-oxide's predicted 14 g/L aqueous solubility at 25°C represents a >140-fold improvement over reserpine [1]. This enables development of aqueous-based formulations, reduces reliance on DMSO or other organic co-solvents in biological assays, and simplifies preparation of stock solutions for in vitro and in vivo studies, making it a preferred choice when water-compatible alkaloid derivatives are required .

Application
Selection Property
Validation Focus
Radioprotection model-response studies
Dose-dependent survival endpoint context
Radiation survival model interpretation
VMAT inhibition SAR studies
Modulated VMAT inhibition profile
N-oxidation structure-activity interpretation
Pharmaceutical impurity profiling
Distinct chromatographic retention behavior
Method validation and peak identification
Aqueous formulation development
Improved aqueous solubility profile
Solubility-driven formulation screening

Technical Documentation Hub

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31 linked technical documents
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